molecular formula C6H14NO5P B153979 L-(+)-2-Amino-6-phosphonohexanoic acid CAS No. 126253-57-4

L-(+)-2-Amino-6-phosphonohexanoic acid

Cat. No.: B153979
CAS No.: 126253-57-4
M. Wt: 211.15 g/mol
InChI Key: QIOXWRQXHFVNLV-YFKPBYRVSA-N
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Description

L-(+)-2-Amino-6-phosphonohexanoic acid is a compound belonging to the class of organic phosphonic acids It is a derivative of norleucine, an amino acid, with a phosphonic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-(+)-2-Amino-6-phosphonohexanoic acid involves several steps. One common method includes the phosphonylation of hydroxy esters with phosphonochloridates. This reaction typically requires the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate .

Another method involves the condensation of phosphonic monoesters with hydroxy esters. This reaction can be catalyzed by various coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and is usually performed in an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-(+)-2-Amino-6-phosphonohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various amino acid derivatives .

Mechanism of Action

The mechanism of action of L-(+)-2-Amino-6-phosphonohexanoic acid involves its interaction with specific molecular targets. For example, it can inhibit methionine aminopeptidase by mimicking the transition state of the enzyme’s natural substrate. This inhibition can affect various biological pathways, including protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-(+)-2-Amino-6-phosphonohexanoic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and allows it to participate in specific reactions that are not possible with other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOXWRQXHFVNLV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347607
Record name 6-Phosphono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98575-76-9, 126253-57-4
Record name Norleucine, 6-phosphono-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2-Amino-6-phosphonohexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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